molecular formula C9H7NO B8778484 Quinolin-4(3H)-one CAS No. 758684-45-6

Quinolin-4(3H)-one

货号: B8778484
CAS 编号: 758684-45-6
分子量: 145.16 g/mol
InChI 键: HETSDWRDICBRSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Derivatives

Quinolin-4(3H)-one can be synthesized through various methods, including one-pot reactions involving 2-aminobenzamides and orthoesters in acidic conditions . Recent advancements have led to the development of new derivatives that enhance its biological activity. For instance, the synthesis of quinazolin-4(3H)-one derivatives incorporating isoxazole has demonstrated significant antioxidant properties through DPPH radical scavenging assays .

Table 1: Common Synthesis Methods for this compound Derivatives

MethodDescriptionYield (%)
One-pot reactionFrom 2-aminobenzamides and orthoestersVariable
Alkylation with propargyl bromideUsed to create N-propargylquinazolin-4(3H)-one derivativesModerate
Oxidative proceduresUtilizing oxidants to form quinazolinonesUp to 70%

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial properties against Gram-positive bacteria. The substituents on the phenyl ring greatly influence their efficacy .
  • Antioxidant Properties : New quinazolin-4(3H)-one derivatives have been reported to exhibit strong radical scavenging activity, indicating potential for use as antioxidants in therapeutic applications .
  • Anticancer Potential : this compound serves as a scaffold for developing cytotoxic agents targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR has been linked to 'thymineless cell death', making it a target for cancer therapies .

Table 2: Biological Activities of this compound Derivatives

Activity TypeExample CompoundsMechanism/Target
AntibacterialVarious substituted quinazolinesTargeting bacterial cell wall synthesis
AntioxidantIsoxazole derivativesDPPH radical scavenging
AnticancerDHFR inhibitorsInhibition of folate metabolism

Pharmaceutical Applications

This compound is integral to several pharmaceutical formulations due to its versatility:

  • Antimalarial and Antiviral Agents : Research has indicated that quinoline derivatives can act against malaria and various viral infections, including HIV and SARS-CoV-2 .
  • Anti-diabetic Drugs : Some derivatives have been developed as α-glucosidase inhibitors, which are important in managing diabetes by controlling blood sugar levels .

Table 3: Pharmaceutical Applications of this compound

Application TypeSpecific UseExample Compounds
AntimalarialTreatment of malariaQuinoline-based drugs
AntiviralHIV treatmentVarious quinoline analogs
Anti-diabeticBlood sugar controlα-glucosidase inhibitors

Case Studies

Several studies illustrate the practical applications of this compound:

  • Antioxidant Activity Study : A recent study synthesized new quinazolin-4(3H)-one isoxazole derivatives and evaluated their antioxidant capacity using DPPH assays. The results showed promising radical scavenging activity, indicating potential use in health supplements .
  • Antibacterial Evaluation : Research conducted on various substituted quinazolinones highlighted their effectiveness against specific bacterial strains. The study emphasized the role of substituent groups in enhancing antibacterial properties .
  • Cancer Therapeutics Development : A series of studies focused on designing DHFR inhibitors based on the quinazolin-4(3H)-one scaffold demonstrated effective inhibition in vitro, suggesting potential for developing new cancer treatments .

属性

CAS 编号

758684-45-6

分子式

C9H7NO

分子量

145.16 g/mol

IUPAC 名称

3H-quinolin-4-one

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,6H,5H2

InChI 键

HETSDWRDICBRSQ-UHFFFAOYSA-N

规范 SMILES

C1C=NC2=CC=CC=C2C1=O

产品来源

United States

Synthesis routes and methods I

Procedure details

2-Aminoacetophenone (7.0 g, 52 mmol) was added to and dissolved in 1,4-dioxane (100 ml). To the solution obtained was added sodium methoxide (8.4 g, 156 mmol), and the mixture was stirred at room temperature for 30 minutes. Ethyl formate (21 ml, 261 mmol) was then added, and the mixture was stirred at room temperature for an additional 125 minutes. After adding water (5 ml) to the reaction solution, and stirring for 10 minutes, 10% hydrochloric acid was added to the mixture for neutralization. The reaction solution was then concentrated under reduced pressure. The residue was suspended in chloroform (100 ml), collected by filtration, washed with chloroform (100 ml), and then purified by silica gel column chromatography to give 4.5 g of the desired compound (yield 60%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
60%

Synthesis routes and methods II

Procedure details

The process of Scheme IX begins with the reaction of an aniline (structure 37) with an unsaturated acid, for example acrylic acid, followed by a cyclization reaction mediated by, for example, polyphosphoric acid to afford a 4-quinolinone. The nitrogen atom is then protected by treatment with a base, for example, 4-dimethylaminopyridine, followed by the addition of an acylating agent such as di-tert-butyldicarbonate, to afford a compound of structure 38. Addition of an organomagnesium or organolithium reagent, with, for example, ethyl magnesium bromide, affords an alcohol. Reduction of the alcohol with, for example hydrogen over palladium on carbon, followed by deprotection of the nitrogen atom, affords a compound of structure 39. Nitration of a compound of structure 39 by the action of nitric acid in the presence of, for example, sulfuric acid, followed by reduction of the nitro group with, for example, hydrogen over palladium on carbon, affords a 7-amino-1,2,3,4-tetrahydroquinoline of structure 40. A Knorr cyclization with a β-keto ester effected by, for example, zinc chloride, affords a compound of structure 41. A compound of structure 41 may be further transformed into a compound of structure 42 by acylation of the quinoline nitrogen, which may be accomplished in one of two ways. Treatment of structure 41 with an acid chloride, for example, acetyl chloride, followed by treatment with a base, for example, potassium carbonate, to afford a compound of structure 42. Alternatively, treatment of structure 41 may be treated with an anhydride, for example, trifluoroacetic anhyride, likewise to afford a compound of structure 42. ##STR16##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
unsaturated acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。